molecular formula C14H12OS B6323223 (2E)-3-(2-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 53094-46-5

(2E)-3-(2-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B6323223
CAS No.: 53094-46-5
M. Wt: 228.31 g/mol
InChI Key: ZWKMEXGFMGUNFP-CMDGGOBGSA-N
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Description

(2E)-3-(2-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core bridging a 2-methylphenyl group (Ring B) and a thiophen-2-yl moiety (Ring A). Chalcones are known for their planar structure, which facilitates π-conjugation and diverse applications in pharmaceuticals, materials science, and optoelectronics. This compound’s structural uniqueness lies in the electron-donating methyl group at the ortho position of Ring B and the sulfur-containing thiophene ring at Ring A. These features influence its electronic properties, reactivity, and intermolecular interactions, as seen in related analogs .

Properties

IUPAC Name

(E)-3-(2-methylphenyl)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12OS/c1-11-5-2-3-6-12(11)8-9-13(15)14-7-4-10-16-14/h2-10H,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKMEXGFMGUNFP-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methylbenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours until the formation of the desired product is complete. The product is then isolated by filtration, washed with cold solvent, and recrystallized from an appropriate solvent to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimized reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pH, and reaction time can further improve the reproducibility and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives, and other oxidized products.

    Reduction: Saturated ketones, alcohols, and other reduced products.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, (2E)-3-(2-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one serves as a crucial building block for synthesizing more complex organic molecules. Its ability to undergo various reactions—such as oxidation, reduction, and substitution—makes it a versatile intermediate in organic synthesis.

Biology

This compound has been extensively studied for its biological activities:

  • Antimicrobial Properties : Research indicates that chalcones exhibit significant antimicrobial properties against various pathogens, making them potential candidates for developing new antibiotics.
  • Antifungal Activities : The compound has shown effectiveness against fungal strains, suggesting its utility in antifungal drug development.
  • Antioxidant Effects : Its antioxidant properties help in scavenging free radicals, which can protect cells from oxidative stress.

Medicine

In medicinal chemistry, this compound is being explored for several therapeutic applications:

  • Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways, highlighting its potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound inhibits enzymes like cyclooxygenase and lipoxygenase, leading to decreased production of pro-inflammatory mediators, which may be beneficial in treating inflammatory diseases.
  • Analgesic Properties : Preliminary studies suggest that it may also possess analgesic effects, providing further therapeutic avenues.

Industrial Applications

Beyond its biological significance, this compound is utilized in industrial processes:

  • Dyes and Pigments : The compound's vibrant color properties make it suitable for developing dyes and pigments used in textiles and other materials.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, leading to reduced production of pro-inflammatory mediators. It can also induce apoptosis in cancer cells by activating caspases and other apoptotic pathways. Additionally, the compound’s antioxidant properties help in scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Structural Analogues and Electronic Properties

Chalcones with structural modifications on Rings A and B exhibit distinct electronic behaviors. For example:

  • 3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one ():
    • The bromine substituent (electron-withdrawing) on Ring B reduces the HOMO-LUMO gap (4.32 eV) compared to methyl-substituted analogs, enhancing charge transfer efficiency .
    • Mulliken charge analysis shows significant electron density on the carbonyl oxygen (-0.432 e) and thiophene sulfur (-0.128 e), critical for intermolecular interactions .
  • (E)-3-(4-Dimethylaminophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (): The dimethylamino group (strong electron-donating) on Ring B increases the HOMO energy, improving redox activity and optical absorption in the visible range .

Table 1: Substituent Effects on Electronic Properties

Compound Substituent (Ring B) HOMO-LUMO Gap (eV) Key Interactions
Target compound 2-Methylphenyl Not reported Moderate electron donation
3-(4-Bromophenyl)-thiophene analog 4-Bromophenyl 4.32 Strong σ-hole (Br)
4-Dimethylaminophenyl analog 4-Dimethylamino 3.98 N→O charge transfer

Table 2: Comparative Bioactivity of Chalcone Derivatives

Compound Activity (IC₅₀ or MIC) Key Substituents Mechanism Insight
Target compound Not reported 2-Methylphenyl, thiophene Hypothesized steric optimization
Cardamonin 4.35 μM (anticancer) 2,4-Dihydroxyphenyl Hydrogen bonding to tyrosinase
(E)-3-(4-Fluorophenyl)-thiophene 25.07 μM (anticancer) 4-Fluorophenyl Electronegativity-driven uptake
PAAPA (SARS-CoV-2 inhibitor) Strong ACE2 binding 4-Dimethylaminophenyl Charge complementarity

Biological Activity

(2E)-3-(2-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, a member of the chalcone family, has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H12OS, with a molecular weight of 228.31 g/mol. The compound features a conjugated system that enhances its reactivity and biological activity. Chalcones are characterized by a three-carbon α,β-unsaturated carbonyl system connecting two aromatic rings, which contributes to their pharmacological properties .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators. This inhibition can mitigate inflammatory responses in various conditions .
  • Induction of Apoptosis : It activates caspases and other apoptotic pathways in cancer cells, promoting programmed cell death. This property is crucial for its potential use in cancer therapy .
  • Antioxidant Activity : The compound scavenges free radicals, protecting cells from oxidative stress and damage. This antioxidant capability contributes to its therapeutic potential in various diseases .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance:

PathogenActivity Level
Staphylococcus aureus Moderate inhibition
Escherichia coli Significant inhibition
Candida albicans Effective antifungal activity

Studies have shown that the compound can disrupt bacterial cell membranes and inhibit biofilm formation, making it a promising candidate for treating infections .

Anticancer Activity

The anticancer properties of this chalcone derivative have been explored in several studies:

  • In Vitro Studies : The compound has demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. IC50 values indicate effective concentrations for inducing cell death .
Cell LineIC50 (µM)
MCF-725
A54930

These findings suggest that this compound could be developed into an anticancer agent through further optimization and clinical studies .

Anti-inflammatory Activity

The anti-inflammatory effects are attributed to the inhibition of COX and LOX pathways. In animal models, administration of this compound has resulted in reduced inflammation markers and alleviated symptoms in conditions like arthritis .

Case Studies and Research Findings

A notable study investigated the efficacy of this compound in treating inflammatory bowel disease (IBD). The results indicated that the compound significantly reduced colonic inflammation and improved histopathological scores compared to controls .

Another study focused on its potential as an alternative treatment for resistant bacterial strains. The compound showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy against multidrug-resistant bacteria .

Q & A

Q. What synthetic methodologies are most effective for preparing (2E)-3-(2-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation , reacting 2-methylacetophenone with thiophene-2-carbaldehyde under basic conditions (e.g., NaOH/ethanol). Optimization of reaction parameters (temperature, solvent, catalyst) is critical:

  • Key variables :
ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher yields at 70°C
SolventEthanol or methanolEthanol reduces side reactions
BaseAqueous NaOH (10–20%)Excess base may degrade thiophene rings
Characterization involves NMR (¹H/¹³C) to confirm the α,β-unsaturated ketone geometry and substituent positions .

Q. How can structural elucidation be performed for this compound?

  • ¹H NMR : Look for trans-olefinic protons (δ 6.8–7.5 ppm, J = 15–16 Hz) and aromatic protons from thiophene (δ 7.2–7.4 ppm) and 2-methylphenyl groups (δ 2.3–2.5 ppm for CH₃) .
  • X-ray crystallography : Resolves bond lengths (C=O ~1.21 Å, C=C ~1.34 Å) and dihedral angles between aromatic planes, critical for understanding conjugation and reactivity .

Q. What biological screening assays are suitable for initial evaluation?

  • Antimicrobial : Disk diffusion assays against E. coli and S. aureus (MIC values <50 µg/mL suggest potency) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀. Synergy with cisplatin can be tested via combination index (CI) analysis .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound?

  • DFT calculations (B3LYP/6-311G++(d,p)) reveal:
  • HOMO-LUMO gaps (~4.2 eV) correlate with photostability.
  • Electrostatic potential maps highlight nucleophilic regions (thiophene sulfur) and electrophilic sites (carbonyl carbon) .
    • Molecular docking : Predicts binding affinity to enzymes (e.g., COX-2) via AutoDock Vina, with binding energies <−7.0 kcal/mol indicating strong interactions .

Q. How can crystallographic data resolve contradictions in spectroscopic analysis?

  • Case study : Discrepancies in NMR-determined diastereomer ratios (e.g., 80:20 vs. crystallographic 95:5) arise from dynamic effects in solution. Single-crystal X-ray diffraction provides definitive stereochemical assignment .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯O hydrogen bonds) influencing solid-state packing and stability .

Q. What strategies optimize regioselectivity in derivatization reactions?

  • Electrophilic substitution : Thiophene rings react preferentially at the 5-position due to electron-donating methyl groups.
  • Protection/deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to block reactive hydroxyls during functionalization .

Q. How do substituent variations (e.g., halogens, methoxy) affect bioactivity?

A structure-activity relationship (SAR) study comparing analogs shows:

Substituent (R)LogPIC₅₀ (µM, MCF-7)Notes
–Cl (para)3.512.4Enhanced cytotoxicity
–OCH₃ (meta)2.828.7Reduced membrane permeability
Electron-withdrawing groups improve DNA intercalation, while bulky substituents hinder target binding .

Q. What spectroscopic techniques validate degradation pathways under oxidative stress?

  • LC-MS/MS : Identifies hydroxylated derivatives (m/z +16) and epoxides (m/z +16 + loss of H₂O) under H₂O₂ exposure.
  • EPR spectroscopy : Detects radical intermediates (e.g., thiyl radicals) during photodegradation .

Methodological Considerations

  • Contradiction resolution : When NMR and HPLC purity data conflict (e.g., 95% vs. 89%), use preparative HPLC to isolate impurities for MS/MS identification .
  • Scale-up challenges : Solvent-free mechanochemical synthesis reduces waste but requires optimization of grinding time (≥2 hours) for >90% yield .

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